molecular formula C14H17NO4 B1380698 Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate CAS No. 1159980-98-9

Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate

Cat. No. B1380698
M. Wt: 263.29 g/mol
InChI Key: XHBMVKMFAWVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetamidophenyl)-4-oxobut-2-enoic acid is a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles . It interacts with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .


Synthesis Analysis

The synthesis of related compounds involves the interaction of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid are part of the process to prepare pyridazinones, thiazoles, and other heterocyclic compounds .

Safety And Hazards

The safety data sheet for 4-Acetamidophenol indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

The future directions in the research of these compounds could involve studying the behaviour of aza- and carba-Michael addition reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and nitrogen and/or carbon nucleophiles .

properties

IUPAC Name

ethyl 4-(4-acetamidophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)11-4-6-12(7-5-11)15-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBMVKMFAWVLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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